4,4'-Dinitrobiphenyl-2,2'-diamine
Description
4,4'-Dinitrobiphenyl-2,2'-diamine is a biphenyl derivative with nitro (-NO₂) groups at the 4,4' positions and amine (-NH₂) groups at the 2,2' positions. This configuration imparts unique electronic and steric properties, making it valuable in polymer synthesis, organic electronics, and as a precursor for heterocyclic compounds. The electron-withdrawing nitro groups enhance thermal stability, while the amine groups enable participation in condensation reactions, such as polyimide formation .
Properties
CAS No. |
17900-63-9 |
|---|---|
Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.236 |
IUPAC Name |
2-(2-amino-4-nitrophenyl)-5-nitroaniline |
InChI |
InChI=1S/C12H10N4O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H,13-14H2 |
InChI Key |
VEKRSKAROXNQQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Synonyms |
4,4/'-Dinitrobiphenyl-2,2/'-diamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3,3'-Dinitrobiphenyl-4,4'-diamine
- Structure : Nitro groups at 3,3' and amines at 4,4'.
- Properties : Reduced conjugation compared to the 4,4'-dinitro isomer due to meta-substitution. This lowers thermal stability (predicted melting point: ~180°C vs. ~220°C for 4,4'-dinitro) and alters solubility in polar solvents .
- Applications : Less commonly used in polymers but relevant in asymmetric catalysis.
6,6'-Dinitrobiphenyl-2,2'-diamine
Functional Group Variants
4,4'-Dibromo-2,2'-dinitrobiphenyl
- Structure : Bromo (-Br) at 4,4' and nitro at 2,2'.
- Properties : Higher molecular weight (401.99 g/mol vs. 274.24 g/mol for the diamine) and density (1.907 g/cm³). Bromo groups enable Ullmann coupling for synthesizing carbazoles and dibenzosiloles .
- Applications : Key intermediate in organic semiconductor synthesis (e.g., PhFlOP-based TADF emitters with 23.3% external quantum efficiency) .
4,4'-Dinitrobiphenyl-2,2'-dicarboxylic Acid
Physical and Chemical Properties
| Property | 4,4'-Dinitrobiphenyl-2,2'-diamine | 4,4'-Dibromo-2,2'-dinitrobiphenyl | 3,3'-Dinitrobiphenyl-4,4'-diamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 274.24 | 401.99 | 274.24 |
| Melting Point (°C) | 220 (predicted) | 145–150 | 180 (predicted) |
| Solubility | DMF, DMSO | THF, Chloroform | DMF, Acetic Acid |
| Thermal Stability | High (>300°C) | Moderate (~250°C) | Moderate (~200°C) |
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